molecular formula C24H22O2 B3102424 (R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene CAS No. 1417714-04-5

(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene

Cat. No.: B3102424
CAS No.: 1417714-04-5
M. Wt: 342.4 g/mol
InChI Key: DEVABNQZEQWVSN-UHFFFAOYSA-N
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Description

(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene is a chiral binaphthyl derivative characterized by methoxy (-OCH₃) groups at the 3,3' positions and methyl (-CH₃) groups at the 2,2' positions. Its enantiopure (R)-configuration makes it a valuable scaffold in asymmetric catalysis and chiral ligand design. The compound is synthesized via sequential lithiation and methylation of (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene, followed by deprotection and purification . Key applications include its use as a precursor for Rh(I) cyclopentadienyl complexes in enantioselective spiroindene synthesis and in the preparation of chiral phosphoric acid catalysts .

Properties

IUPAC Name

3-methoxy-1-(3-methoxy-2-methylnaphthalen-1-yl)-2-methylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O2/c1-15-21(25-3)13-17-9-5-7-11-19(17)23(15)24-16(2)22(26-4)14-18-10-6-8-12-20(18)24/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVABNQZEQWVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1OC)C3=C(C(=CC4=CC=CC=C43)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene typically involves the coupling of two naphthalene derivatives. One common method is the oxidative coupling of 2,2’-dimethyl-3,3’-dimethoxynaphthalene using an oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of ®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The naphthalene rings can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. As a chiral ligand, it can form complexes with metal ions, facilitating asymmetric catalysis. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with structurally related binaphthyl derivatives, emphasizing substituent positions, molecular parameters, and applications:

Compound Name Molecular Formula Substituents Key Properties/Applications References
(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene C₂₄H₂₂O₂ 3,3'-OCH₃; 2,2'-CH₃ Chiral ligand in Rh(I) catalysis; 86% yield in methylation
(R)-2,2'-Dimethoxy-3,3'-diphenyl-1,1'-binaphthalene C₃₄H₂₆O₂ 2,2'-OCH₃; 3,3'-Ph Catalyzes asymmetric C–H activation; ≥95% purity
3,3′-Dimethyl-1,1′-binaphthalene-2,2′-diol C₂₂H₁₈O₂ 3,3'-CH₃; 2,2'-OH Antioxidant candidate (docking studies)
5,5'-Diisopropyl-1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-2,2'-binaphthalene C₃₄H₃₈O₆ 3,3'-CH₃; 5,5'-iPr; 1,1',6,6',7,7'-OCH₃ Apoptosis inhibitor (derived from gossypol)
(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene C₂₂H₁₆Br₂O₂ 3,3'-Br; 2,2'-OCH₃ Suzuki coupling precursor; ≥95% purity

Catalytic Performance and Selectivity

  • Rhodium Catalysis : The target compound outperforms diphenyl-substituted analogs (e.g., C₃₄H₂₆O₂) in spiroindene synthesis, achieving >90% enantiomeric excess (ee) due to optimal steric hindrance from methyl groups .
  • Chiral Phosphoric Acids : When derivatized into phosphoric acid catalysts, binaphthyls with electron-donating groups (e.g., -OCH₃) show enhanced acidity and enantioselectivity in asymmetric transformations compared to brominated analogs .

Asymmetric Catalysis

  • The target compound’s Rh(I) complexes enable enantioselective [4+2] cycloadditions with 79% isolated yield and 94% ee, surpassing phenyl-substituted ligands in reactivity .
  • In comparison, 3,3′-diphenyl binaphthyl ligands exhibit lower ee values (~80%) due to reduced steric control .

Antioxidant Activity

  • Methoxy derivatives lack this activity due to the absence of free hydroxyls.

Biological Activity

(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene (DMDBN) is a compound of significant interest in the fields of medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMDBN, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

DMDBN is a chiral compound characterized by two methoxy groups and two methyl groups attached to a binaphthalene backbone. Its structural formula can be represented as follows:

C18H18O2\text{C}_{18}\text{H}_{18}\text{O}_2

This structure contributes to its potential as a chiral ligand in asymmetric synthesis and catalysis.

Biological Activity Overview

The biological activity of DMDBN has been explored in various studies, focusing on its effects on cellular processes and its potential therapeutic applications.

Antioxidant Activity

Research indicates that DMDBN exhibits significant antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

DMDBN has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, DMDBN significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator. The mechanism involves the downregulation of iNOS expression, suggesting that DMDBN may serve as a therapeutic agent in inflammatory diseases .

Anticancer Potential

Several studies have investigated the anticancer properties of DMDBN. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. A notable study reported that DMDBN inhibited the proliferation of breast cancer cells by disrupting cell cycle progression and promoting apoptosis .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of DMDBN using DPPH radical scavenging assays. Results indicated that DMDBN exhibited a dose-dependent scavenging effect, with IC50 values comparable to established antioxidants such as ascorbic acid.

CompoundIC50 (µM)
DMDBN25
Ascorbic Acid20

Case Study 2: Anti-inflammatory Mechanism

In another investigation involving LPS-stimulated macrophages, DMDBN treatment resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The findings suggest that DMDBN may exert its anti-inflammatory effects through the inhibition of NF-κB signaling pathways.

CytokineControl (pg/mL)DMDBN Treatment (pg/mL)
TNF-α1500600
IL-61200500

The biological activities of DMDBN can be attributed to several mechanisms:

  • Antioxidant Mechanism : The methoxy groups enhance electron donation ability, allowing DMDBN to neutralize free radicals.
  • Anti-inflammatory Pathway : Inhibition of iNOS and modulation of NF-κB signaling contribute to reduced inflammatory responses.
  • Apoptotic Induction : Activation of intrinsic apoptotic pathways leads to increased caspase activity and cell death in cancer cells.

Q & A

Basic: What are the optimal synthetic routes for preparing enantiopure (R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene?

Methodological Answer:
The compound is synthesized via a nickel-catalyzed Kumada coupling reaction. Key steps include:

Reagents : Start with (R)-3,3'-dimethoxy-2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl (precursor) and react with MeMgI (5 eq) in dry Et₂O under argon, using NiCl₂(dppp) (6.7 mol%) as the catalyst .

Conditions : Stir at 0°C for 3 days, followed by quenching with ice-cold HCl.

Purification : Column chromatography (86:14 hexane/CH₂Cl₂) yields the product with 81% efficiency.
Critical Parameters :

  • Anhydrous conditions are essential to avoid side reactions.
  • Catalyst loading and Grignard reagent stoichiometry influence yield and enantiopurity .

Basic: How is the stereochemical integrity of the binaphthyl core validated post-synthesis?

Methodological Answer:
Use a combination of:

Chiroptical Spectroscopy : Measure optical rotation ([α]D²⁰ = +16.5° in CHCl₃) .

NMR Analysis : Key signals include δ 1.94 ppm (singlet, 6H for methyl groups) and δ 4.05 ppm (singlet, 6H for methoxy groups). The absence of split signals confirms enantiopurity .

X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (not directly shown but inferred from analogous binaphthyl derivatives) .

Advanced: How can conflicting NMR data arise during characterization, and how should they be resolved?

Methodological Answer:
Discrepancies may stem from:

Conformational Flexibility : Rotameric equilibria in solution can split signals. Use variable-temperature NMR to identify dynamic processes .

Solvent Effects : Polar solvents (e.g., CDCl₃ vs. DMSO-d₆) shift aromatic proton resonances. Cross-validate with IR (e.g., 1599 cm⁻¹ for C=C stretching) and HRMS (m/z 342.1620 [M⁺]) .

Impurity Artifacts : Trace solvents or unreacted precursors (e.g., triflate groups) may appear. Monitor reaction progress via TLC and repeat purification .

Advanced: What strategies enhance enantioselectivity when using this compound in asymmetric catalysis?

Methodological Answer:
The binaphthyl scaffold is a chiral ligand precursor. Optimize by:

Derivatization : Brominate methyl groups to install functional handles (e.g., (R)-3,3'-dimethoxy-2,2'-bis(bromomethyl)-1,1'-binaphthyl via NBS/benzoyl peroxide in CCl₄) .

Coordination Tuning : Pair with transition metals (Rh, Ru) for C–H activation or dearomatization. For example, Rh(I) complexes with modified cyclopentadienyl ligands improve stereocontrol in spiroannulation reactions .

Solvent Screening : Polar aprotic solvents (THF, DCM) stabilize transition states, while additives (e.g., BINAP) suppress racemization .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:
Key uses include:

Chiral Ligand Synthesis : Serve as a precursor for phosphine or boronate ligands in asymmetric catalysis (e.g., Au-catalyzed dearomatization of β-naphthols) .

Building Block for Complex Architectures : Functionalize via Suzuki-Miyaura coupling (e.g., diboronic acid derivatives) to access spirocyclic or helical frameworks .

Biological Probes : Derivatives like Apogossypolone analogs are pan-inhibitors of Bcl-2 proteins, though structural modifications (e.g., hydroxyl → methoxy groups) are required for activity .

Advanced: How do solvent and temperature affect catalytic performance in reactions mediated by this compound?

Methodological Answer:

  • Solvent Polarity : Nonpolar solvents (hexane) favor rigid transition states, enhancing enantioselectivity. Polar solvents (THF) improve solubility but may reduce ee by stabilizing competing pathways .
  • Temperature : Lower temperatures (e.g., −78°C for lithiation steps) minimize epimerization. For catalysis, 25–60°C balances reactivity and stereochemical fidelity .
  • Case Study : In Rh(III)-catalyzed C–H functionalization, THF at 0°C gave 92% ee, while DMF at 25°C dropped to 78% .

Advanced: How can computational methods complement experimental data in resolving stereochemical ambiguities?

Methodological Answer:

DFT Calculations : Predict NMR chemical shifts and optical rotations to match experimental data (e.g., δ 7.24 ppm for aromatic protons correlates with calculated dihedral angles) .

Docking Studies : Model ligand-metal interactions to rationalize enantioselectivity trends in catalysis .

MD Simulations : Assess conformational stability in solution, identifying dominant rotamers that affect reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene
Reactant of Route 2
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(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene

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